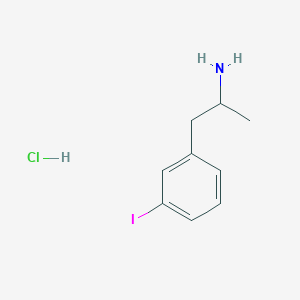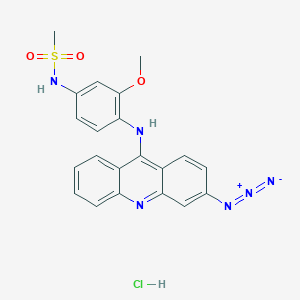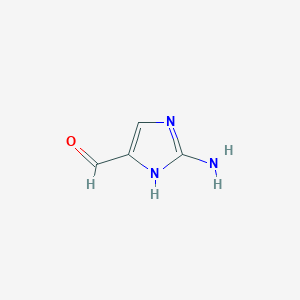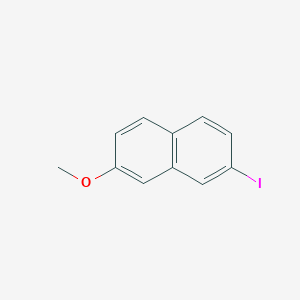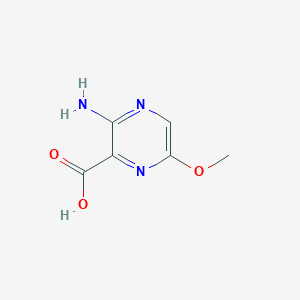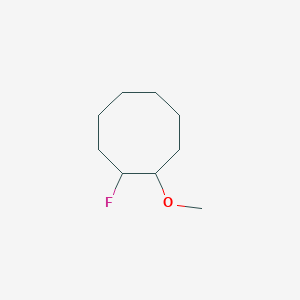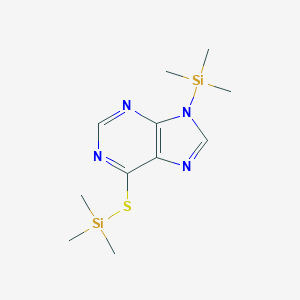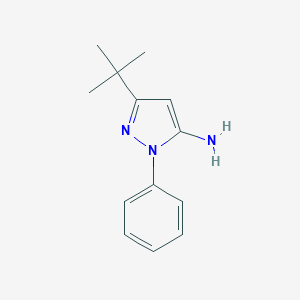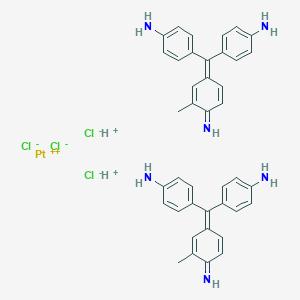
Basic fuchsin-platinum complex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Basic fuchsin-platinum complex is a chemical compound that has been extensively studied for its potential applications in scientific research. This complex is a derivative of basic fuchsin, a dye that is commonly used in histology and microbiology. The platinum complex of basic fuchsin has been found to possess unique properties that make it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of basic fuchsin-platinum complex is not fully understood, but it is believed to involve the binding of the complex to DNA and the inhibition of DNA replication and transcription. This results in the induction of apoptosis in cancer cells, as well as other biological effects.
Efectos Bioquímicos Y Fisiológicos
In addition to its anticancer properties, basic fuchsin-platinum complex has been found to exhibit other biochemical and physiological effects. Studies have shown that the complex can inhibit the growth of bacteria and fungi, and may be effective in treating infections. The complex has also been found to have antioxidant properties, and may be useful in preventing oxidative damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using basic fuchsin-platinum complex in lab experiments is its unique properties, which make it a promising candidate for various research applications. However, the complex can be difficult to synthesize and purify, and may be expensive to obtain. Additionally, the complex may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on basic fuchsin-platinum complex. One area of interest is in developing new synthetic methods for the complex that are more efficient and cost-effective. Another area of interest is in studying the complex's interactions with other biological molecules, such as proteins and lipids. Additionally, further research is needed to fully understand the complex's mechanism of action and its potential applications in various areas of scientific research.
Métodos De Síntesis
The synthesis of basic fuchsin-platinum complex involves the reaction of basic fuchsin with a platinum salt, such as platinum chloride or platinum nitrate. The reaction is typically carried out under acidic conditions, and the resulting complex is purified through a series of chemical processes. The purity and quality of the complex can be determined through various analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
Basic fuchsin-platinum complex has been studied for its potential applications in various areas of scientific research. One of the most promising applications is in cancer research, where the complex has been found to exhibit anticancer properties. Studies have shown that the complex can induce apoptosis, or programmed cell death, in cancer cells, and may be effective in treating various types of cancer.
Propiedades
Número CAS |
129370-71-4 |
|---|---|
Nombre del producto |
Basic fuchsin-platinum complex |
Fórmula molecular |
C40H40Cl4N6Pt |
Peso molecular |
941.7 g/mol |
Nombre IUPAC |
4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride |
InChI |
InChI=1S/2C20H19N3.4ClH.Pt/c2*1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;;;;;/h2*2-12,23H,21-22H2,1H3;4*1H;/q;;;;;;+2/p-2 |
Clave InChI |
YACSWVKGQOBSHV-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
SMILES canónico |
[H+].[H+].CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Sinónimos |
asic fuchsin-platinum complex platinum basic fuchsin complex |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



